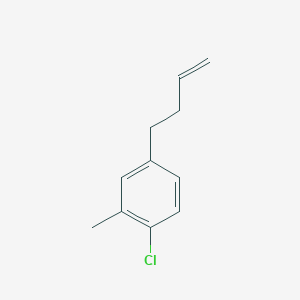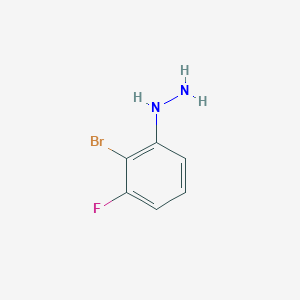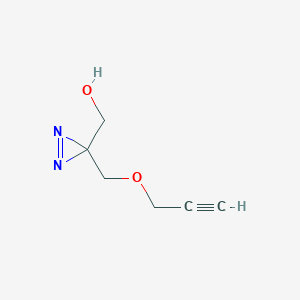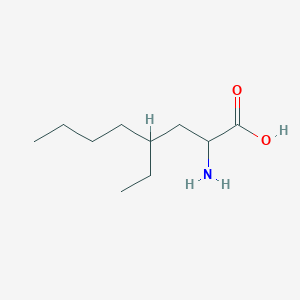![molecular formula C9H12O2 B13634406 Tricyclo[4.2.0.02,5]octane-3-carboxylic acid](/img/structure/B13634406.png)
Tricyclo[4.2.0.02,5]octane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricyclo[4.2.0.02,5]octane-3-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid and compact structure of this compound makes it a valuable scaffold for the development of new molecules with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.2.0.02,5]octane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by cyclopropane ring opening . This sequence of reactions allows for the efficient construction of the tricyclic core of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the development of more efficient catalysts and reagents can further streamline the production process.
化学反応の分析
Types of Reactions
Tricyclo[4.2.0.02,5]octane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed.
科学的研究の応用
Tricyclo[4.2.0.02,5]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s stability and rigidity make it useful in the development of high-performance materials and polymers.
作用機序
The mechanism of action of tricyclo[4.2.0.02,5]octane-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid structure of the compound can enhance binding affinity and specificity, making it a valuable scaffold for drug design. In materials science, the compound’s stability and rigidity contribute to the mechanical properties of the resulting materials.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the additional ring present in tricyclo[4.2.0.02,5]octane-3-carboxylic acid.
Tricyclo[3.2.1.02,4]octane: Another tricyclic compound with a different arrangement of rings and functional groups.
Uniqueness
This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring high stability and rigidity.
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
tricyclo[4.2.0.02,5]octane-3-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-9(11)7-3-6-4-1-2-5(4)8(6)7/h4-8H,1-3H2,(H,10,11) |
InChIキー |
XPDDLZIGJLBBMJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C1C3C2C(C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-hydroxy-3-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B13634331.png)











